molecular formula C9H13BrN2O2 B1611803 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine CAS No. 474708-93-5

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

Cat. No. B1611803
CAS RN: 474708-93-5
M. Wt: 261.12 g/mol
InChI Key: BKWCRQLPLJHUSY-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, also known as BDEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine in lab experiments is its high potency and selectivity for specific targets. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, including further studies on its mechanism of action and potential use as a drug candidate for various diseases. It may also be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, more research is needed to understand the long-term effects of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine and its potential toxicity.

Scientific Research Applications

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine has been studied extensively for its potential applications in various fields. One of its primary applications is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases. 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine has shown promising results in preclinical studies as an anti-tumor agent, and it has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-13-9(14-2)6-12-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCRQLPLJHUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585987
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474708-93-5
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 50 g of 2,5-dibromopyridine and 50 mL aminoacetaldehyde dimethyl acetal were heated at 130° C. for 8 hours, an aqueous saturated sodium bicarbonate solution was added thereto, and the reaction mixture was extracted with ethyl acetate. The extract was washed with brine, the organic layer was dried over anhydrous sodium sulfate, the solvent was removed, and the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane), to give 23.53 g of the title compound (pale yellow oil).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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